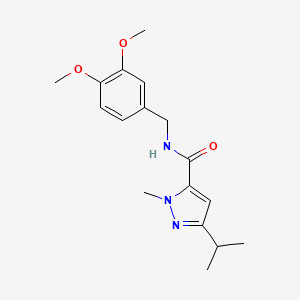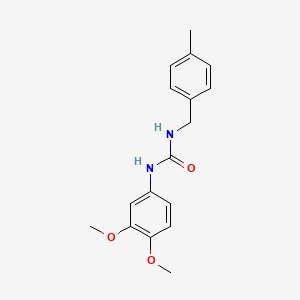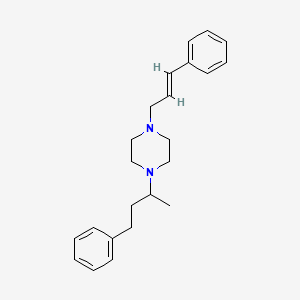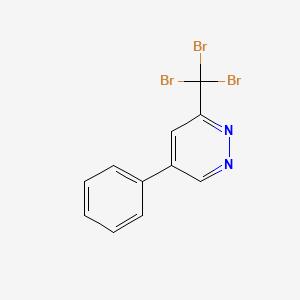![molecular formula C12H7Cl2N3O4 B5467236 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5467236.png)
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a nitro group at the 5-position and a dichlorophenyl group at the 2-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro and dichlorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group and the dichlorophenyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-(2,4-Dichlorophenyl)-5-nitropyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the ethenyl group.
5-Nitro-2,4-dichloropyrimidine: Similar core structure but different substituents.
6-(3,4-Dichlorophenyl)-5-nitro-2,4(1H,3H)-dione: Similar substituents but different positions.
Uniqueness
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethenyl group, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a therapeutic agent or a precursor for more complex molecules.
属性
IUPAC Name |
6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-3-1-6(5-8(7)14)2-4-9-10(17(20)21)11(18)16-12(19)15-9/h1-5H,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBFCQQVNOWSIV-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(PHENYL)METHANONE](/img/structure/B5467165.png)

![7-[(2,3-dichlorophenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5467176.png)
![N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide](/img/structure/B5467184.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B5467205.png)
![3-[(dimethylamino)methyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5467225.png)
![(5E)-5-[[3-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5467233.png)

![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5467248.png)
![(4aS*,8aR*)-6-[5-(methoxymethyl)-2-furoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5467256.png)
![4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5467263.png)


